molecular formula C9H16ClNS B6224007 3-(thiophen-3-yl)pentan-3-amine hydrochloride CAS No. 2763758-93-4

3-(thiophen-3-yl)pentan-3-amine hydrochloride

Cat. No. B6224007
CAS RN: 2763758-93-4
M. Wt: 205.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Thiophen-3-yl)pentan-3-amine hydrochloride, also known as TPAH, is an organic compound that has been studied for its various applications in scientific research. TPAH is used as a reagent in organic synthesis, as a ligand for coordination chemistry, and as a biological probe for studying enzyme activities. It is also used in a number of biochemical and physiological experiments.

Scientific Research Applications

3-(thiophen-3-yl)pentan-3-amine hydrochloride is a versatile reagent that has been used in a number of scientific research applications. It has been used as a ligand for coordination chemistry, as a reagent in organic synthesis, and as a biological probe for studying enzyme activities. 3-(thiophen-3-yl)pentan-3-amine hydrochloride has also been used as a reagent for the synthesis of various organic compounds, such as amines, thiols, and thioethers. It has also been used in a number of biochemical and physiological experiments.

Mechanism of Action

3-(thiophen-3-yl)pentan-3-amine hydrochloride acts as a chelating agent, forming a complex with metal ions. This complex is then used to study the reaction of the metal ion with other molecules. 3-(thiophen-3-yl)pentan-3-amine hydrochloride also acts as a biological probe, binding to active sites on enzymes and other proteins. This binding allows researchers to study the catalytic activity of the enzyme and to investigate the structure and function of the enzyme.
Biochemical and Physiological Effects
3-(thiophen-3-yl)pentan-3-amine hydrochloride has been used in a number of biochemical and physiological experiments. In one study, 3-(thiophen-3-yl)pentan-3-amine hydrochloride was used to study the effect of metal ions on the activity of enzymes. In another study, 3-(thiophen-3-yl)pentan-3-amine hydrochloride was used to study the effect of metal ions on the expression of genes. 3-(thiophen-3-yl)pentan-3-amine hydrochloride has also been used to study the effect of metal ions on the growth of cells and the expression of proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(thiophen-3-yl)pentan-3-amine hydrochloride in lab experiments is that it is a relatively inexpensive reagent. It is also easy to synthesize and purify, making it a convenient reagent for many experiments. However, 3-(thiophen-3-yl)pentan-3-amine hydrochloride can be toxic and should be handled with care. It should also be stored in a cool, dry place.

Future Directions

3-(thiophen-3-yl)pentan-3-amine hydrochloride has many potential applications in scientific research. It could be used to study the structure and function of enzymes, as well as to study the effect of metal ions on the expression of genes and proteins. It could also be used to study the effect of metal ions on the growth of cells. Additionally, 3-(thiophen-3-yl)pentan-3-amine hydrochloride could be used to develop new drugs and treatments for diseases. Finally, 3-(thiophen-3-yl)pentan-3-amine hydrochloride could be used to develop new materials for use in various industries.

Synthesis Methods

3-(thiophen-3-yl)pentan-3-amine hydrochloride can be synthesized from the reaction of thiophenol with chloroacetyl chloride in the presence of triethylamine. The reaction yields a mixture of 3-(thiophen-3-yl)pentan-3-amine hydrochloride and 3-(thiophen-3-yl)pentan-3-ammonium chloride. The mixture is then separated by column chromatography and the hydrochloride salt is recovered. The hydrochloride salt can then be further purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(thiophen-3-yl)pentan-3-amine hydrochloride involves the reaction of 3-bromothiophene with 3-aminopentanenitrile followed by reduction and hydrochloride salt formation.", "Starting Materials": [ "3-bromothiophene", "3-aminopentanenitrile", "Sodium borohydride", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: 3-bromothiophene is reacted with 3-aminopentanenitrile in the presence of diethyl ether and methanol to form 3-(thiophen-3-yl)pentanenitrile.", "Step 2: The nitrile group in 3-(thiophen-3-yl)pentanenitrile is reduced to an amine group using sodium borohydride.", "Step 3: The resulting amine is reacted with hydrochloric acid to form 3-(thiophen-3-yl)pentan-3-amine hydrochloride." ] }

CAS RN

2763758-93-4

Product Name

3-(thiophen-3-yl)pentan-3-amine hydrochloride

Molecular Formula

C9H16ClNS

Molecular Weight

205.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.